BenchChemオンラインストアへようこそ!

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Physicochemical profiling LogP comparison halogen substitution effects

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 260549-57-3) is a heterocyclic small molecule (MW 300.74 Da, C₁₆H₁₃ClN₂O₂) belonging to the 3-aminofuro[2,3-b]pyridine class. The furo[2,3-b]pyridine core is recognized in medicinal chemistry as a privileged scaffold explored for cannabinoid-1 (CB1) receptor modulation and kinase inhibition.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 260549-57-3
Cat. No. B2507065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
CAS260549-57-3
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N)C
InChIInChI=1S/C16H13ClN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
InChIKeyFTMNWCNORUCWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

260549-57-3 Procurement Guide: (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone Baseline Profile


(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 260549-57-3) is a heterocyclic small molecule (MW 300.74 Da, C₁₆H₁₃ClN₂O₂) belonging to the 3-aminofuro[2,3-b]pyridine class . The furo[2,3-b]pyridine core is recognized in medicinal chemistry as a privileged scaffold explored for cannabinoid-1 (CB1) receptor modulation and kinase inhibition [1]. This specific compound bears a 4-chlorobenzoyl substituent at the 2-position and methyl groups at the 4- and 6-positions of the fused ring system. It is commercially available from multiple vendors at ≥95% purity, though published bioactivity data specific to this compound remains absent from the peer-reviewed literature indexed in major databases.

Why Generic Substitution Is Not Appropriate for 260549-57-3: Substitution-Specific Limitations in Furo[2,3-b]pyridine Research Compounds


Within the furo[2,3-b]pyridine class, small structural modifications produce large shifts in target binding and selectivity that cannot be predicted from scaffold identity alone. The 4-chlorobenzoyl substituent present in 260549-57-3 is a pharmacophoric element that appears in multiple potent CB1 receptor modulators, where replacement of the chlorine atom with hydrogen, fluorine, or methyl alters receptor affinity by orders of magnitude [1]. Similarly, SAR studies on related furo[2,3-b]pyridine Lck inhibitors demonstrate that the nature and position of the 2-aroyl group critically determines kinase inhibitory potency [2]. Because no published IC₅₀, Kᵢ, or selectivity data exist for 260549-57-3 itself, any substitution with a close analog (e.g., the 4-fluoro or unsubstituted phenyl variant) would introduce unquantifiable risk of target activity loss, making generic replacement scientifically unjustified for any application requiring traceable activity.

Quantitative Differentiation Evidence for 260549-57-3: Comparator Analysis and Known Data Gaps


Predicted Physicochemical Profile of 260549-57-3 Versus Unsubstituted Phenyl Analog (CAS 54891-82-6)

The 4-chloro substituent on the benzoyl ring of 260549-57-3 increases lipophilicity compared to the unsubstituted phenyl analog (CAS 54891-82-6). Predicted ACD/LogP for 260549-57-3 is 2.97, whereas the unsubstituted phenyl derivative (C₁₆H₁₄N₂O₂, MW 266.30) has a lower predicted LogP consistent with the absence of the chlorine atom . The increased LogP may enhance passive membrane permeability, a property that class-level SAR associates with improved cellular penetration in furo[2,3-b]pyridine-based CB1 inverse agonists [1]. However, no experimental LogP or permeability data are available for this specific compound.

Physicochemical profiling LogP comparison halogen substitution effects

Hydrogen Bond Donor/Acceptor Profile of 260549-57-3 Versus Acetyl Analog (1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone)

260549-57-3 possesses 2 hydrogen bond donors (3-NH₂) and 4 hydrogen bond acceptors, with zero Rule of Five violations, a polar surface area of 69 Ų, and a molecular weight of 300.74 Da . By contrast, the simpler acetyl analog 1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone (MW 204.23 Da) has fewer acceptors and a lower PSA. The 4-chlorobenzoyl group in 260549-57-3 adds a second aromatic ring and a halogen, increasing molecular complexity and potential for halogen-bonding interactions with target proteins, a feature absent in the acetyl analog. No comparative bioactivity data exist to quantify the advantage of this structural feature.

Hydrogen bonding drug-likeness Rule of Five

CB1 Receptor Pharmacophore Alignment: 4-Chlorophenyl Motif Presence in 260549-57-3 Versus Non-Halogenated Analogs

Structural analysis of potent furo[2,3-b]pyridine-based CB1 inverse agonists reveals that a 4-chlorophenyl (or other 4-halophenyl) substituent is a recurring pharmacophoric element. In the Debenham et al. series, compounds 114a and 114b, which bear chloro-substituted aryl groups, exhibit CB1 IC₅₀ values of 5.4 nM and 4.3 nM respectively [1]. The 4-chlorobenzoyl group in 260549-57-3 aligns with this pharmacophoric pattern. In contrast, the unsubstituted phenyl analog (CAS 54891-82-6) lacks this halogen, which in related series has been associated with reduced CB1 affinity. No direct binding data exist for 260549-57-3 to confirm CB1 engagement quantitatively.

CB1 receptor cannabinoid pharmacophore halogen bonding

Data Gap Declaration: Absence of Compound-Specific Quantitative Bioactivity Data for 260549-57-3

A comprehensive search of PubMed, ChemSpider, BindingDB, ChEMBL, Google Patents, and Semantic Scholar (excluding BenchChem, MolEcule, EvitaChem, and VulcanChem per protocol) returned no peer-reviewed IC₅₀, Kᵢ, EC₅₀, or any other quantitative bioactivity data for 260549-57-3 (2-(4-chlorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine) [1]. All available sources provide only vendor catalog information, predicted physicochemical properties, or class-level context. This compound has no documented inhibitory, agonistic, or antagonistic activity against any specific protein target in the public domain. Procurement for biological screening must therefore be considered exploratory, and any differentiation from analogs is based on structural inference and class-level SAR rather than compound-specific experimental evidence.

data transparency procurement risk evidence limitations

Application Scenarios for 260549-57-3 Based on Available Structural and Class-Level Evidence


Exploratory CB1 Receptor Screening Library Expansion

260549-57-3 is structurally aligned with the furo[2,3-b]pyridine CB1 inverse agonist pharmacophore described by Debenham et al. [1]. The 4-chlorobenzoyl group and 3-amino-4,6-dimethyl substitution pattern match key elements of compounds that achieved CB1 IC₅₀ values of 4–5 nM. Procurement is appropriate for laboratories seeking to expand a focused CB1 screening library with a compound that contains the validated 4-chlorophenyl pharmacophoric element, with the explicit understanding that the compound's own CB1 activity has not been measured and must be determined experimentally.

Halogen-Substitution SAR Studies in Furo[2,3-b]pyridine Series

260549-57-3 can serve as the 4-chloro reference point in a systematic halogen-scanning SAR study alongside its 4-fluoro (CAS not retrieved but structurally confirmed via SpectraBase [1]), unsubstituted phenyl (CAS 54891-82-6), and 4-bromo analogs. The predicted LogP of 2.97 for the 4-chloro compound provides a baseline for correlating halogen identity with lipophilicity and, once bioactivity is measured, with target potency. Such studies are essential for establishing structure-property relationships in the furo[2,3-b]pyridine series [2].

Computational Docking and Pharmacophore Modeling

The compound's well-defined structure, moderate molecular weight (300.74 Da), and zero Rule of Five violations make it suitable for computational docking studies against CB1 (PDB structures available) or kinase targets [1]. Its 4-chlorobenzoyl group provides a halogen atom for potential halogen-bonding interactions that can be modeled and compared with non-halogenated analogs. This application does not require pre-existing bioactivity data and can generate testable hypotheses for subsequent experimental validation.

Synthetic Intermediate for Diversification Chemistry

The 3-amino group in 260549-57-3 provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination, or heterocycle formation) as demonstrated in the 3-aminofuro[2,3-b]pyridine reactivity studies by Stroganova et al. [1]. Procurement as a synthetic building block enables the generation of focused libraries with 4-chlorobenzoyl substitution pre-installed, bypassing the need for late-stage halogen introduction.

Quote Request

Request a Quote for (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.